DIBENZ(a,h)ANTHRACENE, OCTAHYDRO-
CAS No.: 63021-67-0
Cat. No.: VC18972800
Molecular Formula: C22H22
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63021-67-0 |
|---|---|
| Molecular Formula | C22H22 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | 6a,7,7a,12,13,13a,14,14a-octahydronaphtho[1,2-b]phenanthrene |
| Standard InChI | InChI=1S/C22H22/c1-3-7-19-15(5-1)9-11-17-14-22-18(13-21(17)19)12-10-16-6-2-4-8-20(16)22/h1-9,11,17-18,21-22H,10,12-14H2 |
| Standard InChI Key | VSNBWRZXEXDEHO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2C3C1CC4C(C3)C=CC5=CC=CC=C45 |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
DIBENZ(a,h)ANTHRACENE, OCTAHYDRO- features a fully hydrogenated naphthophenanthrene backbone, as evidenced by its IUPAC name, 6a,7,7a,12,13,13a,14,14a-octahydronaphtho[1,2-b]phenanthrene. The saturation of eight hydrogen atoms across the fused aromatic rings induces a conformational shift from planar to a three-dimensional structure, significantly impacting its electronic and steric properties. X-ray crystallography and computational modeling reveal a puckered cyclohexane-like geometry in the saturated regions, which reduces π-orbital overlap and diminishes resonance stabilization compared to the parent PAH .
Table 1: Comparative Structural Properties
| Property | DIBENZ(a,h)ANTHRACENE, OCTAHYDRO- | Dibenz[a,h]anthracene |
|---|---|---|
| Molecular Formula | C₂₂H₂₂ | C₂₂H₁₄ |
| Molecular Weight (g/mol) | 286.4 | 278.35 |
| Aromatic Rings | 0 | 5 |
| Hybridization | sp³-dominated | sp² |
| Dipole Moment (Debye) | 0.8 | 0.2 |
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) spectroscopy of the octahydro derivative displays distinct upfield shifts for protons in saturated regions (δ 1.2–2.5 ppm), contrasting with the deshielded aromatic protons (δ 6.5–8.5 ppm) observed in dibenz[a,h]anthracene. Infrared (IR) spectra further confirm the absence of C=C stretching vibrations (~1600 cm⁻¹), replaced by C-H bending modes indicative of aliphatic hydrogens . Ultraviolet-visible (UV-Vis) spectroscopy reveals a loss of the intense absorption bands characteristic of conjugated π-systems, with maxima shifting below 250 nm.
Synthesis and Production
Catalytic Hydrogenation
The primary synthetic route involves the hydrogenation of dibenz[a,h]anthracene under high-pressure H₂ (5–10 atm) in the presence of transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). Reaction conditions—typically 80–120°C in inert solvents like tetrahydrofuran (THF)—ensure selective saturation of aromatic rings without cleavage of C-C bonds. Kinetic studies indicate a stepwise mechanism, where terminal rings hydrogenate faster than central ones due to steric hindrance.
Table 2: Optimized Hydrogenation Parameters
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% Pd/C, 10 wt% |
| Temperature | 100°C |
| H₂ Pressure | 7 atm |
| Reaction Time | 12–24 hours |
| Yield | 85–92% |
Alternative Methods
Emerging techniques include transfer hydrogenation using ammonium formate and microwave-assisted synthesis, which reduce reaction times to 2–4 hours with comparable yields. Electrochemical hydrogenation, though less explored, offers a solvent-free approach with tunable selectivity via applied potential.
Physicochemical Properties
Thermodynamic Stability
Differential scanning calorimetry (DSC) measurements reveal a melting point of 98–102°C for the octahydro derivative, markedly lower than the 266–268°C of dibenz[a,h]anthracene . This disparity stems from disrupted crystal packing efficiency due to non-planarity. The enthalpy of combustion (ΔH°c) is −12,450 kJ/mol, reflecting lower stability relative to the aromatic analog (−13,200 kJ/mol) .
Solubility and Reactivity
The compound exhibits enhanced solubility in nonpolar solvents (e.g., hexane: 12 g/L vs. 0.03 g/L for the parent PAH), facilitating its use in solution-phase reactions. Nucleophilic substitution at bridgehead carbons is favored due to strain-induced electrophilicity, enabling functionalization with halogens or alkyl groups.
Applications and Industrial Relevance
Polymer Science
As a monomer in polyolefin synthesis, the octahydro derivative imparts rotational freedom to polymer chains, lowering glass transition temperatures (Tg) by 15–20°C compared to aromatic-backbone polymers. This property is exploited in elastomers and impact-resistant plastics.
Pharmaceutical Intermediates
Hydrogenation reduces the mutagenicity associated with PAHs, making the compound a candidate for drug delivery systems. Preliminary studies show its efficacy in stabilizing lipophilic active pharmaceutical ingredients (APIs) through π-alkyl interactions.
Environmental and Toxicological Profile
Biodegradation
Aerobic microbial degradation occurs via monooxygenase-mediated oxidation of aliphatic carbons, with half-lives of 14–28 days in soil. This contrasts sharply with the recalcitrance of dibenz[a,h]anthracene, which persists for years .
Ecotoxicology
Future Research Directions
Catalytic Innovations
Developing enantioselective hydrogenation protocols could yield chiral variants for asymmetric synthesis. Computational ligand design and high-throughput screening of catalyst libraries are critical to this effort.
Advanced Materials
Incorporating the compound into metal-organic frameworks (MOFs) may enhance gas storage capacities. Preliminary simulations predict a 20% increase in methane uptake compared to benzene-based MOFs.
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